molecular formula C21H18N6O B4959757 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide

Cat. No. B4959757
M. Wt: 370.4 g/mol
InChI Key: DKQJFTUIZNDKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide” is a heterocyclic compound. Heterocyclic compounds like this one are known for their broad range of chemical and biological properties . They are often used in the development of new drugs .

Scientific Research Applications

Antitumor Activity

Compounds containing the pyrazole moiety have been investigated for their potential in cancer treatment. Specifically, derivatives similar to the compound have shown promise in antitumor assays against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) cells . The ability to inhibit tumor growth makes this compound a candidate for further research in oncology.

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds are recognized for their pharmacological effects, including activities against parasitic diseases like leishmaniasis and malaria. Some derivatives have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities, showing significant potential as pharmacophores for new treatments .

Neuroprotective Properties

Molecular modeling studies have indicated that pyrazoline compounds, which share a structural similarity with the compound , may act as selective inhibitors at cholinesterase active sites. This suggests a potential role as neuroprotective agents for neurological disorders linked to acetylcholinesterase activity, such as Parkinson’s disease and other age-related conditions .

Antimicrobial and Antibacterial Applications

The pyrazole ring is a common feature in many drugs with antimicrobial and antibacterial properties. The compound’s structure could be leveraged to develop new agents that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .

Insecticidal Uses

Research into novel insecticides has explored pyrazole derivatives as potential agents targeting the ryanodine receptor (RyR), an important site for insecticide action. The compound’s framework could contribute to the design of new insecticides with improved efficacy .

Catalysis in Chemical Reactions

Pincer complexes with pyrazole-based ligands have been used in catalysis for various organic transformations. The compound’s structure could be utilized to develop new catalysts that enhance reaction rates and selectivity in chemical engineering processes .

Drug Design and Pharmaceutical Engineering

Nitrogen-based heterocycles, like the pyrazole ring, are structurally significant in drug design. The compound could play a role in the engineering of pharmaceuticals, particularly in the design of small-molecule drugs with specific therapeutic targets .

Fungicidal Properties

Compounds with pyrazole structures have been used as fungicides to control major plant pathogens. The chemical properties of this compound may be harnessed to create new fungicides that are more effective and environmentally friendly .

properties

IUPAC Name

2-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c28-21(15-16-5-2-1-3-6-16)24-18-9-7-17(8-10-18)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h1-14H,15H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQJFTUIZNDKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

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